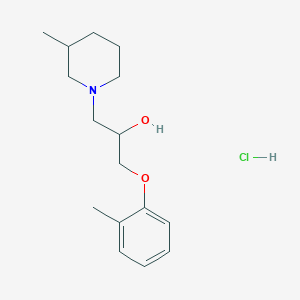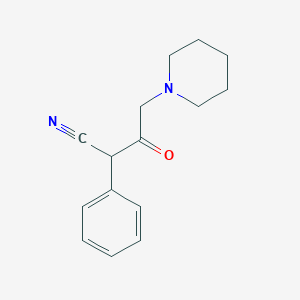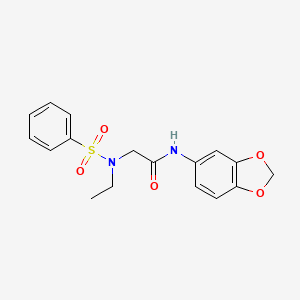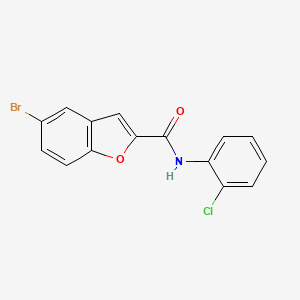
1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
描述
1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperidinyl group, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated propanol derivative to form the phenoxy intermediate.
Introduction of the Piperidinyl Group: The phenoxy intermediate is then reacted with 3-methylpiperidine under basic conditions to introduce the piperidinyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy and piperidinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Receptor Binding: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
1-(2-methylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride: Lacks the methyl group on the piperidinyl ring.
1-(2-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride: Has a chlorine substituent instead of a methyl group on the phenoxy ring.
Uniqueness
1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-(2-methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-5-9-17(10-13)11-15(18)12-19-16-8-4-3-7-14(16)2;/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXGIUQLCSKCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-hydroxyphenyl)-1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one](/img/structure/B4385261.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B4385271.png)


![2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4385283.png)
![methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B4385285.png)
![N-[4-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4385295.png)
![6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B4385298.png)

![1-{[(3,5-Dimethylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4385319.png)


